![molecular formula C6H13B B3044156 1-Bromohexane-6,6,6-D3 CAS No. 350818-70-1](/img/structure/B3044156.png)
1-Bromohexane-6,6,6-D3
Overview
Description
1-Bromohexane-6,6,6-D3 is a labelled analogue of 1-Bromohexane . It is intended for use as an internal standard for 1-Bromohexane . 1-Bromohexane is a very useful synthetic intermediate for pharmaceuticals and organic chemicals . It can be used to react with Mg to prepare Grignard reagents which plays an important role in the formation of carbon-carbon bonds .
Molecular Structure Analysis
The molecular formula of 1-Bromohexane-6,6,6-D3 is C6H10D3Br . The exact mass is 167.03900 . The structure of 1-Bromohexane-6,6,6-D3 is not explicitly provided in the search results.Chemical Reactions Analysis
1-Bromohexane, the non-deuterated form, undergoes reactions expected of simple alkyl bromides. It can form Grignard reagents. It reacts with potassium fluoride to give the corresponding fluorocarbons .Scientific Research Applications
Synthetic Applications : Haloalkanes like 1-bromohexane derivatives are frequently used in organic synthesis, serving as intermediates in the production of various compounds. For instance, they are involved in carbon-carbon coupling reactions, which are pivotal in constructing complex organic molecules. Such reactions are often characterized and optimized using spectroscopic techniques and computational studies to understand their mechanisms and improve yields (Ghiasuddin et al., 2018).
Material Science and Engineering : Haloalkanes are also employed in the development and study of materials such as ionic liquids, which have diverse applications ranging from reaction media to separation processes. Research into the vapor-liquid equilibrium of these substances is crucial for optimizing their synthesis and understanding their physical properties (David L. Minnick & Aaron M. Scurto, 2014).
Spectroscopy and Molecular Studies : Detailed spectroscopic analysis, including FT-IR, FT-Raman, and UV-Visible spectroscopy, combined with computational methods like density functional theory (DFT), is often conducted to investigate the molecular structure, vibrational modes, and electronic properties of haloalkanes. Such studies help in understanding the molecular behavior, reactivity, and potential applications of these compounds (P. Vennila et al., 2018).
Thermodynamics and Physical Chemistry : The heat capacities and thermodynamic properties of haloalkanes, including 1-bromohexane derivatives, are subjects of study to understand their behavior under different temperatures and conditions. This information is vital for various applications, including environmental and industrial processes (M. Chorążewski et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromohexane-6,6,6-D3 is a synthetic intermediate used in the preparation of pharmaceuticals and organic chemicals . It is primarily used as a building block in organic synthesis . .
Mode of Action
1-Bromohexane-6,6,6-D3 can react with magnesium to prepare Grignard reagents . Grignard reagents are organomagnesium compounds that play a crucial role in the formation of carbon-carbon bonds . This reaction is a key step in many organic synthesis processes.
Biochemical Pathways
It is known that grignard reagents, which can be prepared using 1-bromohexane-6,6,6-d3, are involved in various biochemical reactions, including the formation of carbon-carbon bonds .
Result of Action
The molecular and cellular effects of 1-Bromohexane-6,6,6-D3’s action largely depend on the specific compounds it helps synthesize. As a synthetic intermediate, its primary role is to facilitate the formation of other compounds through reactions such as the preparation of Grignard reagents .
Action Environment
The action, efficacy, and stability of 1-Bromohexane-6,6,6-D3 can be influenced by various environmental factors. For instance, the preparation of Grignard reagents requires a dry, non-aqueous environment, as water can react with the reagent and render it ineffective . Additionally, the reaction should be carried out under an inert atmosphere to prevent oxidation .
properties
IUPAC Name |
6-bromo-1,1,1-trideuteriohexane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDIARAMWBIKFW-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromohexane-6,6,6-D3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.